molecular formula C19H20N4O3 B2945543 (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034437-16-4

(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2945543
CAS RN: 2034437-16-4
M. Wt: 352.394
InChI Key: FXWCBWMNMHOTGF-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known as JNJ-63533054 and has a molecular formula of C23H27N3O3.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on related pyridine derivatives, such as the synthesis of new compounds involving 2-amino substituted benzothiazoles and chloropyridine carboxylic acid, has led to the discovery of compounds with variable antimicrobial activities. These compounds were synthesized using specific reactants and methods that ensured the introduction of various substituents, showcasing the compound's versatility in chemical synthesis and potential applications in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

  • The antimicrobial properties of related compounds, particularly those involving piperidin-1-yl methanone derivatives, have been evaluated, showing modest activity against bacteria and fungi. This indicates potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Photochromism and Electronic Properties

  • Studies on spiro[indoline-naphthaline]oxazine derivatives have explored their photochromic properties, suggesting applications in photo-responsive materials. These compounds exhibit excellent photochromism, indicating potential use in developing materials for optical storage or photo-switchable devices (Li, Pang, Wu, & Meng, 2015).

Anticancer Activity

  • The synthesis and reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles have been conducted, leading to compounds evaluated for anticancer activity. This suggests the potential therapeutic applications of such compounds in cancer treatment (Gouhar & Raafat, 2015).

CB2 Receptor Agonist for Osteoporosis

  • The synthetic approach for specific derivatives, like (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, as selective CB2 receptor agonists, has been explored for the prevention and treatment of osteoporosis, highlighting the compound's potential in therapeutic applications (Luo & Naguib, 2012).

properties

IUPAC Name

1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-17-18(22-9-8-21-17)26-15-3-2-10-23(12-15)19(24)14-5-4-13-6-7-20-16(13)11-14/h4-9,11,15,20H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWCBWMNMHOTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

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